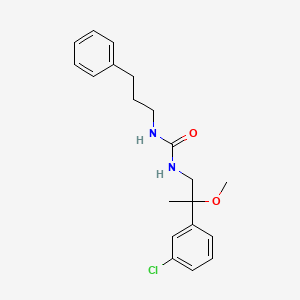
1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(3-phenylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(3-phenylpropyl)urea" is a urea derivative, which is a class of compounds known for their potential pharmacological properties, particularly as anticancer agents. Urea derivatives are often synthesized for their biological activities and are evaluated in vitro for their cytotoxic effects on various cancer cell lines. The presence of aryl groups and specific substituents like chloro and methoxy groups can significantly influence the biological activity of these compounds .
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. In the context of similar compounds, 1-aryl-3-(2-chloroethyl) ureas are synthesized from 4-phenylbutyric acid and alkylanilines . Another related compound, 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea, was synthesized using a carbonylation reaction with triphosgene and trimethylamine, followed by the addition of 4-methoxyaniline . These methods highlight the versatility in the synthesis of urea derivatives, which can be adapted to introduce various substituents and achieve high yields .
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which is a functional group consisting of a carbonyl group flanked by two amine groups. The aryl groups attached to the urea moiety can be modified to include various substituents, such as chloro, methoxy, or pyridyl groups, which can affect the compound's electronic properties and, consequently, its biological activity . The structure of these compounds is typically confirmed using spectroscopic methods such as FTIR, UV-VIS, NMR spectroscopy, and mass spectrometry .
Chemical Reactions Analysis
Urea derivatives can undergo various chemical reactions, depending on their substituents and the conditions applied. For instance, the chloroethyl group in 1-aryl-3-(2-chloroethyl) ureas suggests potential for alkylation reactions, which could be relevant in their anticancer activity . Additionally, the presence of reactive groups like hydroxy or methoxy may allow for further functionalization or participate in intramolecular reactions, such as the Michael addition, to yield chiral alcohols .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the aryl groups. The introduction of electron-withdrawing or electron-donating groups can affect the compound's polarity and hydrogen bonding capability, which in turn can influence its solubility in various solvents. The cytotoxicity of these compounds against cancer cell lines is a critical chemical property, with some derivatives showing significant antiproliferative effects and potency comparable to known anticancer drugs . The hypocholesteremic effects of related metabolites also indicate the potential for diverse biological activities .
Aplicaciones Científicas De Investigación
Anti-Cancer Potential
Research has identified symmetrical N,N'-diarylureas, with structural similarities to 1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(3-phenylpropyl)urea, as potent activators of the eIF2α kinase heme-regulated inhibitor, showing promise in cancer therapy. These compounds have been found to reduce the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex and inhibit cancer cell proliferation. Efforts to optimize these molecules have focused on improving solubility while preserving biological activity, suggesting their potential as leads for developing non-toxic, target-specific anti-cancer agents (Denoyelle et al., 2012).
Environmental Science Applications
The degradation of substituted urea herbicides, including compounds structurally related to 1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(3-phenylpropyl)urea, has been extensively studied in environmental contexts. These investigations provide insights into the persistence and breakdown of such chemicals in aquatic environments, soil, and under various physicochemical conditions, highlighting their environmental impact and fate (Katz & Strusz, 1968), (Gatidou & Iatrou, 2011).
Nonlinear Optical Materials
Research on bis-chalcone derivatives doped in polymers has revealed significant advancements in the field of nonlinear optics. These studies have shown that certain derivatives exhibit enhanced second harmonic generation (SHG) efficiencies and hyperpolarizabilities, making them potential materials for optical limiting applications due to their strong two-photon absorption phenomena. This highlights the relevance of urea derivatives in developing new optical materials with improved performance (Shettigar et al., 2006).
Corrosion Inhibition
The efficacy of certain urea derivatives as corrosion inhibitors has been investigated, showing promising results in protecting mild steel in acidic environments. This research suggests the potential application of these compounds in industrial processes to mitigate corrosion, thereby extending the lifespan of metal structures and components (Bahrami & Hosseini, 2012).
Novel Anticonvulsant Agents
Studies have identified compounds, including 1-[(3-chlorophenyl)phenylmethyl]urea, as possessing anticonvulsant activity. These compounds have shown effects on bioelectric activity and ion content in brain structures, suggesting their potential as novel anticonvulsant agents. This area of research may lead to the development of new therapeutic options for epilepsy and related disorders (Vengerovskii et al., 2014).
Propiedades
IUPAC Name |
1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2/c1-20(25-2,17-11-6-12-18(21)14-17)15-23-19(24)22-13-7-10-16-8-4-3-5-9-16/h3-6,8-9,11-12,14H,7,10,13,15H2,1-2H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAXXVIMNXSYJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCCCC1=CC=CC=C1)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(3-phenylpropyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

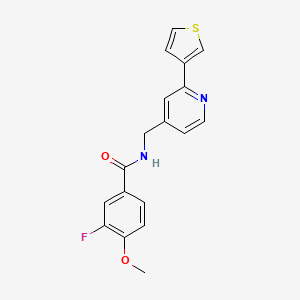
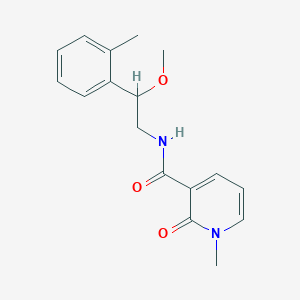
![N-[(4-fluorophenyl)methyl]-3H-benzimidazole-5-carboxamide](/img/structure/B2515518.png)
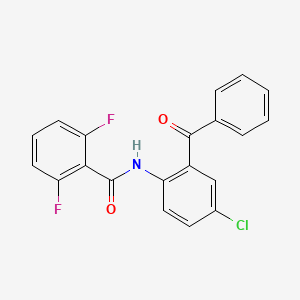

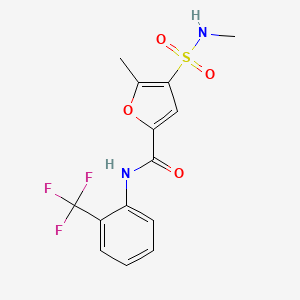
![1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperidine](/img/structure/B2515524.png)
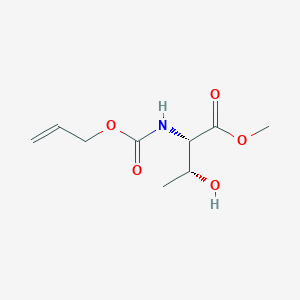
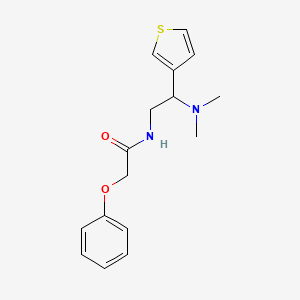
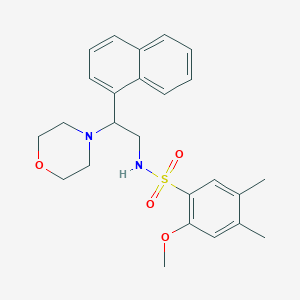
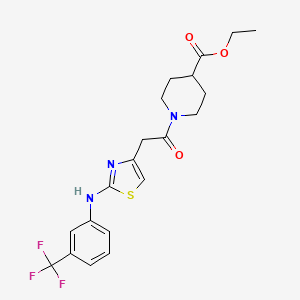
![1-(3-Iodo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one](/img/structure/B2515532.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2515534.png)
![6,7-difluoro-1-(4-fluorobenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2515537.png)